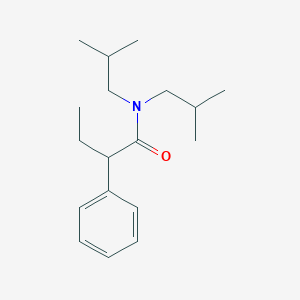![molecular formula C21H21N3O B263169 (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone](/img/structure/B263169.png)
(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone is not fully understood. However, it is believed to act as a partial agonist or antagonist for certain GPCRs. This means that it can either activate or block the activity of these receptors, depending on the specific receptor and the context in which it is used.
Biochemical and Physiological Effects:
(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone has been shown to have a range of biochemical and physiological effects. For example, it has been shown to modulate the activity of certain GPCRs involved in pain perception, inflammation, and anxiety. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone has several advantages and limitations for lab experiments. One advantage is its high affinity for certain GPCRs, which makes it a useful tool for studying these receptors. It also has potential as a lead compound for the development of new drugs targeting GPCRs. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone. One direction is to further elucidate its mechanism of action and the specific GPCRs it targets. This could lead to the development of more specific and effective drugs targeting these receptors. Another direction is to study its potential as a neuroprotective agent in more detail, with the aim of developing new treatments for neurodegenerative diseases. Finally, there is potential to explore its activity in other physiological processes, such as metabolism and immune function, to identify new therapeutic targets.
Métodos De Síntesis
(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone can be synthesized using various methods. One common method involves the reaction of 2-pyridinecarboxaldehyde with 3,4-dihydro-2H-pyrazino[3,2,1-jk]carbazole in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2-pyridinecarboxaldehyde with 3,4-dihydro-2H-pyrazino[3,2,1-jk]carbazole in the presence of a catalyst such as palladium on carbon.
Aplicaciones Científicas De Investigación
(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone has potential applications in scientific research. This compound has been studied for its potential as a ligand for G protein-coupled receptors (GPCRs), which are important targets for drug discovery. GPCRs are involved in a wide range of physiological processes and are targeted by many drugs currently on the market. (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone has been shown to have high affinity for certain GPCRs, making it a potential lead compound for the development of new drugs.
Propiedades
Nombre del producto |
(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)(2-pyridyl)methanone |
|---|---|
Fórmula molecular |
C21H21N3O |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C21H21N3O/c1-14-8-9-18-16(13-14)15-5-4-7-19-20(15)23(18)11-12-24(19)21(25)17-6-2-3-10-22-17/h2-3,6,8-10,13,19H,4-5,7,11-12H2,1H3 |
Clave InChI |
NIAGVZFOYFGESK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C5=CC=CC=N5 |
SMILES canónico |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)

![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)



